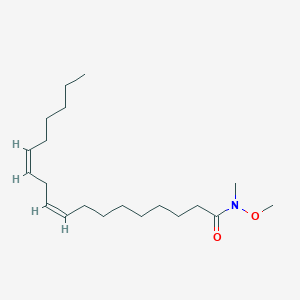
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is a synthetic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to an octadecadienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid or its derivatives.
Functional Group Modification:
Amidation: The final step involves the formation of the amide bond, which is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide for methoxy group substitution.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of saturated amides.
Substitution: Formation of new amides with different functional groups.
Applications De Recherche Scientifique
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface receptors or intracellular proteins.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z)-Octadecadienoic Acid: A fatty acid with similar structural features but lacking the methoxy and methyl groups.
(9Z,12Z,15Z)-Octadecatrienoic Acid: Another polyunsaturated fatty acid with three double bonds.
Uniqueness
(9Z,12Z)-N-Methoxy-N-methyl-9,12-octadecadienamide is unique due to the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.
Propriétés
Formule moléculaire |
C20H37NO2 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(9Z,12Z)-N-methoxy-N-methyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- |
Clé InChI |
DTXISTLEGHJAOL-MURFETPASA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)OC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















